N-benzyl-2-(3-oxo-5-((2-oxo-2-(phenethylamino)ethyl)thio)-2,3-dihydroimidazo[1,2-c]quinazolin-2-yl)acetamide
Description
The compound features a fused imidazo[1,2-c]quinazolinone core, a thioether linkage, and a phenethylamino-acetamide side chain. The benzyl and phenethyl groups enhance lipophilicity, which may improve membrane permeability, while the thioether and amide bonds contribute to hydrogen bonding and stability .
Properties
IUPAC Name |
N-benzyl-2-[3-oxo-5-[2-oxo-2-(2-phenylethylamino)ethyl]sulfanyl-2H-imidazo[1,2-c]quinazolin-2-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H27N5O3S/c35-25(31-18-21-11-5-2-6-12-21)17-24-28(37)34-27(32-24)22-13-7-8-14-23(22)33-29(34)38-19-26(36)30-16-15-20-9-3-1-4-10-20/h1-14,24H,15-19H2,(H,30,36)(H,31,35) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WOSCPRYSFGJXIQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCNC(=O)CSC2=NC3=CC=CC=C3C4=NC(C(=O)N42)CC(=O)NCC5=CC=CC=C5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H27N5O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
525.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-benzyl-2-(3-oxo-5-((2-oxo-2-(phenethylamino)ethyl)thio)-2,3-dihydroimidazo[1,2-c]quinazolin-2-yl)acetamide is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological activity, and relevant research findings.
1. Chemical Structure and Synthesis
The compound features a unique combination of functional groups, including an imidazoquinazoline moiety and a benzyl group, which are critical for its biological activity.
Synthesis : The synthesis typically involves multi-step reactions starting from readily available precursors. Key steps may include the formation of the imidazoquinazoline core followed by the introduction of the benzyl and thioether functionalities.
2.1 Anticancer Activity
Research has indicated that derivatives of quinazoline compounds exhibit significant anticancer properties. For instance, a study reported that related compounds showed IC50 values in the micromolar range against various cancer cell lines, suggesting potential efficacy as anticancer agents . The mechanism often involves the inhibition of specific kinases or induction of apoptosis in cancer cells.
2.2 Antimicrobial Properties
Several studies have highlighted the antimicrobial activity of quinazoline derivatives. For example, compounds similar to this compound were tested against bacterial strains and demonstrated notable inhibitory effects . The mechanism may involve disruption of bacterial cell wall synthesis or interference with metabolic pathways.
2.3 Enzyme Inhibition
The compound has been evaluated for its ability to inhibit various enzymes. In particular, it has shown promise as an α-glucosidase inhibitor, which is crucial for managing diabetes by slowing carbohydrate absorption . Molecular docking studies suggest that the compound binds effectively to the active site of the enzyme, thereby inhibiting its activity.
Table 1: Summary of Biological Activities
| Activity Type | Observed Effect | Reference |
|---|---|---|
| Anticancer | IC50 values in μM against cancer | |
| Antimicrobial | Effective against various strains | |
| Enzyme Inhibition | Inhibition of α-glucosidase |
Case Study: Anticancer Evaluation
In a study exploring the anticancer effects of related compounds, derivatives were synthesized and evaluated against human breast cancer cell lines. The results indicated that compounds with structural similarities to this compound exhibited significant cytotoxicity with IC50 values ranging from 49.40 to 83.20 μM compared to standard treatments .
4. Conclusion
This compound presents a promising profile for further development in medicinal chemistry due to its diverse biological activities. Continued research into its mechanisms of action and optimization could lead to significant advancements in therapeutic applications.
Comparison with Similar Compounds
Structural and Functional Group Analysis
The table below summarizes key differences between the target compound and its analogs:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
